molecular formula C24H19N3O B6509311 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-91-8

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B6509311
CAS番号: 901021-91-8
分子量: 365.4 g/mol
InChIキー: QEPCQQLNBCDYHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family, a class known for its significant pharmacological potential. This compound is of high interest in biomedical research, particularly for investigating novel anti-inflammatory therapeutics. Structural analogs from the pyrazolo[4,3-c]quinoline class have demonstrated potent anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) and suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophage models . The specific substitution pattern on this compound is designed to modulate its biological activity and physicochemical properties. Beyond anti-inflammatory applications, the broader pyrazoloquinoline scaffold is actively researched for a spectrum of biological activities, including anticancer and antimicrobial effects, making it a versatile scaffold for drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Researchers should handle the material with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet (MSDS) for detailed hazard information.

特性

IUPAC Name

1-(4-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-8-13-20-22(14-16)25-15-21-23(17-6-4-3-5-7-17)26-27(24(20)21)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPCQQLNBCDYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C24H19N3OC_{24}H_{19}N_3O, with a molecular weight of approximately 373.43 g/mol. The structure features a pyrazoloquinoline core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazoloquinolines. For instance, compounds similar to 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown significant inhibitory effects on cancer cell lines such as renal cancer and leukemia. These compounds act as dual inhibitors of CLK and ROCK kinases, which are crucial in cell growth and migration processes .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(4-Methoxyphenyl)-7-methyl...Renal Cancer10.5
1-(4-Methoxyphenyl)-7-methyl...Leukemia8.2
HSD1400Various Cancer Lines5.0

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Studies indicate that pyrazoloquinolines can inhibit bacterial biofilms and quorum sensing, which are critical for bacterial virulence and resistance .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
1-(4-Methoxyphenyl)-7-methyl...Staphylococcus aureus32 µg/mL
1-(4-Methoxyphenyl)-7-methyl...Escherichia coli16 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrazoloquinolines. Researchers found that modifications at specific positions on the pyrazole ring enhanced the anticancer potency against specific cell lines while reducing cytotoxicity towards normal cells .

Another study focused on the structure-activity relationship (SAR) of these compounds, revealing that substitutions at the phenyl rings could significantly affect their biological activity. For example, introducing electron-donating groups increased anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .

科学的研究の応用

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C22H22N4O
  • Molecular Weight : 362.44 g/mol
  • CAS Number : 187998-64-7

The structure consists of a pyrazoloquinoline framework, which is known for its diverse biological activities. The presence of the methoxy and phenyl groups enhances its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of proliferation
HeLa (Cervical)18.5Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neurological Disorders

Emerging research suggests that this compound may have neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Effects

The anti-inflammatory properties of 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been explored in various models. It has shown promise in reducing inflammation markers in vitro and in vivo, making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazoloquinoline exhibited enhanced cytotoxicity compared to their parent compounds, suggesting structural modifications can optimize their anticancer activity.
  • Neuroprotection Research : A recent investigation published in Neuroscience Letters reported that treatment with the compound significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation.
  • Inflammation Model : Research conducted at a leading university showed that the compound effectively reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related pyrazoloquinoline derivatives, focusing on substituent effects and biological activity:

Compound Name Substituents (Position) Key Biological Activity (IC₅₀ or Potency) References
Target Compound
(1-(4-MeOPh)-7-Me-3-Ph)
1-(4-MeOPh), 3-Ph, 7-Me No direct activity data reported [15]
2i
(3-NH₂-4-(4-OHPhNH)-pyrazoloquinoline)
3-NH₂, 4-(4-hydroxyphenylamino) Inhibits NO production (potency ≈ 1400W) [1, 2]
2m
(3-NH₂-4-(benzoic acid derivative))
3-NH₂, 4-(benzoic acid substituent) Inhibits NO production (potency ≈ 1400W) [1, 2]
8-Ethoxy-3-(4-FPh) 8-EtO, 3-(4-FPh) Activity not specified [12]
6-Methoxy-3,8-Me-4-(morpholinylmethyl) 6-MeO, 3-Me, 8-Me, 4-(morpholinylmethyl) Activity not specified [13]

Key Observations:

Anti-Inflammatory Activity: Compounds 2i and 2m exhibit potent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 cells, with submicromolar IC₅₀ values comparable to the positive control 1400W . Their activity is linked to suppression of iNOS and COX-2 expression. The target compound lacks amino or hydroxyl groups, which are critical for the activity of 2i/2m.

Substituent Effects: Amino Groups: 3-NH₂ in 2i/2m enhances hydrogen bonding with iNOS/COX-2, contributing to potency. Methoxy vs.

Structural Diversity :

  • Derivatives like 8-Ethoxy-3-(4-FPh) () and 6-Methoxy-3,8-Me-4-(morpholinylmethyl) () highlight the role of ether and morpholine groups in modulating activity. These substituents may influence electron distribution or steric hindrance.

準備方法

KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)Anilines

The KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromides offers a direct route to pyrazolo[4,3-c]quinolines. For the target compound, the starting material 2-(3-phenyl-1H-pyrazol-5-yl)-5-methylaniline is reacted with 4-methoxybenzyl bromide under aerobic conditions. Potassium iodide facilitates the formation of the quinoline ring through a radical-based cyclization mechanism, with the benzyl bromide acting as a C1 synthon to bridge the pyrazole and aniline moieties.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Catalyst: KI (20 mol%)

  • Time: 12 hours

  • Yield: 60–70%

Optimization Insights :

  • Microwave irradiation reduces reaction time to 2 hours while maintaining yields.

  • Substituents on the benzyl bromide (e.g., methoxy groups) are tolerated, enabling direct incorporation of the 4-methoxyphenyl group at N1.

Electrochemical Dehydrogenative Cyclization

Electrochemical methods provide a green alternative for synthesizing pyrazolo[4,3-c]quinolines. Starting from 7-methyl-4-hydrazinoquinoline , condensation with 4-methoxybenzaldehyde forms a hydrazone intermediate, which undergoes electrochemical cyclization in an undivided cell equipped with graphite electrodes.

Reaction Conditions :

  • Electrolyte: Acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF₄)

  • Voltage: 1.5 V

  • Temperature: Room temperature

  • Yield: 55–65%

Mechanistic Considerations :
The reaction proceeds via single-electron oxidation of the hydrazone, followed by dehydrogenative coupling to form the pyrazole ring. This method avoids stoichiometric oxidants, enhancing sustainability.

Friedländer Condensation with Pyrazolones

Friedländer condensation between o-aminobenzaldehyde derivatives and functionalized pyrazolones constructs the quinoline backbone. For the target compound, 5-amino-2-methylbenzaldehyde reacts with 3-phenyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one in acidic conditions.

Reaction Conditions :

  • Catalyst: Concentrated HCl

  • Solvent: Ethanol

  • Temperature: Reflux (80°C)

  • Time: 8 hours

  • Yield: 50–60%

Key Challenges :

  • Regioselectivity must be controlled to ensure the methyl group occupies the C7 position.

  • Acid-sensitive substituents (e.g., methoxy) require mild conditions to prevent demethylation.

Comparative Analysis of Synthetic Methods

ParameterKI-Promoted CyclizationElectrochemicalFriedländer Condensation
Yield (%) 60–7055–6550–60
Reaction Time 12 hours6 hours8 hours
Catalyst KINoneHCl
Sustainability ModerateHighLow
Functional Group Tolerance HighModerateLow

Key Observations :

  • The KI-promoted method offers the highest yields and tolerates diverse substituents but requires elevated temperatures.

  • Electrochemical synthesis excels in sustainability but demands specialized equipment.

  • Friedländer condensation is limited by acid sensitivity but provides straightforward access to the quinoline core.

Scalability and Industrial Considerations

  • KI-Promoted Cyclization : Scalable to kilogram-scale using continuous flow reactors, with yields maintained at >60%.

  • Electrochemical Synthesis : Pilot-scale trials show promise but require optimization of electrode durability.

  • Friedländer Condensation : Limited by stoichiometric acid use; catalytic alternatives (e.g., zeolites) are under investigation .

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction times (from 24 hours to <2 hours) and improve yields by 15–20% .
  • Control solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to minimize side reactions .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 373.43 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., 1.35–1.48 Å for C-N bonds) and torsion angles, confirming orthorhombic (P212121) crystal packing .

How can researchers resolve contradictions in reported biological activity data across different studies?

Q. Advanced

  • Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., COX-2 inhibition assays at pH 7.4 vs. 6.8) .
  • Purity Analysis : Use HPLC (>98% purity thresholds) to rule out impurities affecting activity .
  • Structural Confirmation : Cross-validate with crystallographic data to ensure correct stereochemistry .

What strategies improve the selectivity of this compound for cyclooxygenase-2 (COX-2) inhibition over COX-1?

Q. Advanced

  • Substituent Engineering : Introduce 4-methoxyphenyl groups to enhance hydrophobic interactions with COX-2’s larger active site .
  • Molecular Docking : Optimize binding via fluorine substitution at position 8, reducing steric hindrance with COX-2 Val523 .
  • In Silico Screening : Prioritize analogs with lower binding energy (ΔG < -9.5 kcal/mol) for COX-2 .

How do substituents influence the compound’s photophysical properties for potential use as fluorescence probes?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Fluorine at position 8 increases quantum yield (Φ = 0.42 vs. 0.28 for non-fluorinated analogs) by stabilizing excited states .
  • Methoxy Groups : Enhance solvatochromism (λₑₘ shifts 20 nm in polar solvents), enabling microenvironment sensing .

What in vitro assays are recommended for initial screening of anti-inflammatory activity?

Q. Basic

  • COX-1/COX-2 Inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) .
  • Cytokine Profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Nitric Oxide (NO) Scavenging : Griess assay to quantify NO reduction in RAW 264.7 cells .

How can low aqueous solubility be addressed in pharmacological studies?

Q. Advanced

  • Salt Formation : Use hydrochloride salts to improve solubility (e.g., 2.8 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug Design : Introduce ester prodrugs (e.g., acetylated derivatives) with 3-fold higher bioavailability .

What computational methods are most effective for predicting binding modes with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

What are the key steps in crystallographic analysis to resolve the compound’s 3D structure?

Q. Basic

  • Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) to obtain diffraction-quality crystals .
  • Data Collection : Collect 0.7 Å resolution data on a synchrotron source.
  • Refinement : SHELXL software refines anisotropic displacement parameters (R-factor < 5%) .

How can analogs be designed to improve metabolic stability without compromising activity?

Q. Advanced

  • Halogenation : Introduce chlorine at position 6 to block cytochrome P450 oxidation (t₁/₂ increase from 2.1 to 6.8 hours) .
  • Deuterium Incorporation : Replace labile hydrogens with deuterium at methyl groups (7-position) to reduce first-pass metabolism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。